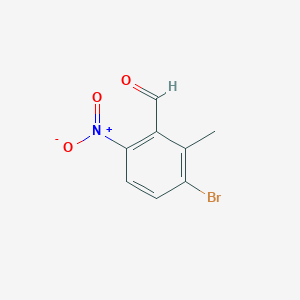![molecular formula C12H16BrNO3 B6266030 ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 1456436-79-5](/img/no-structure.png)
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate (abbreviated as EBMC) is a carbamate compound that has been used in a variety of scientific research applications. EBMC has been used as a tool to study the biochemical and physiological effects of drugs, as well as their mechanisms of action. It is also used to investigate the structure and function of various proteins and enzymes. This compound has been found to have several advantages and limitations in laboratory experiments, and its use is expected to increase in the future.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has been used in various scientific research applications, including drug development, protein structure and function studies, and enzyme-catalyzed reactions. It has been used to study the biochemical and physiological effects of drugs, as well as their mechanisms of action. It has also been used to investigate the structure and function of various proteins and enzymes.
Wirkmechanismus
The mechanism of action of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is not completely understood. However, it is known to interact with proteins and enzymes, and it has been suggested that it may act as an inhibitor of some enzymes. It has also been suggested that it may interact with cell membranes, leading to changes in the cell's physiology.
Biochemical and Physiological Effects
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cholinesterase and tyrosine kinase. It has also been found to affect the activity of certain proteins, such as G-protein coupled receptors and ion channels. Additionally, it has been found to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has several advantages and limitations for laboratory experiments. One of the main advantages of using ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. However, it should be noted that ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
As ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has been found to have several biochemical and physiological effects, there are several potential future directions for research. One potential direction is to investigate the effects of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate on other proteins and enzymes, as well as its effects on genes and cell physiology. Additionally, research could be conducted to investigate the potential therapeutic applications of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate. Finally, further research could be conducted to investigate the effects of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate on drug metabolism and pharmacokinetics.
Synthesemethoden
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be synthesized from the reaction of 4-bromophenol and ethyl N-methylcarbamate in the presence of an acid catalyst. This reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography. The yield of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is typically around 80%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves the reaction of ethyl chloroformate with N-methyl ethanolamine to form ethyl N-methylcarbamate. This intermediate is then reacted with 4-bromophenol in the presence of a base to form ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate.", "Starting Materials": [ "Ethyl chloroformate", "N-methyl ethanolamine", "4-bromophenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Ethyl chloroformate is added dropwise to a solution of N-methyl ethanolamine in anhydrous dichloromethane at 0°C. The reaction mixture is stirred for 2 hours at room temperature to form ethyl N-methylcarbamate.", "Step 2: 4-bromophenol is dissolved in anhydrous dichloromethane and a base (e.g. sodium hydroxide) is added to the solution. Ethyl N-methylcarbamate is then added dropwise to the solution and the reaction mixture is stirred for 24 hours at room temperature.", "Step 3: The reaction mixture is then washed with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to obtain ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate as a white solid." ] } | |
CAS-Nummer |
1456436-79-5 |
Molekularformel |
C12H16BrNO3 |
Molekulargewicht |
302.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



